molecular formula C12H8ClF3N2O2 B2876813 3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-2-methyl-4(1H)-pyridinone CAS No. 303151-84-0

3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-2-methyl-4(1H)-pyridinone

Cat. No.: B2876813
CAS No.: 303151-84-0
M. Wt: 304.65
InChI Key: XEUYAJTYYDXIDJ-UHFFFAOYSA-N
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Description

3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-2-methyl-4(1H)-pyridinone (CAS: 303151-84-0) is a heterocyclic compound featuring a pyridinone core substituted with a methyl group at position 2 and an ether-linked 3-chloro-5-(trifluoromethyl)pyridinyl moiety at position 2. Its molecular formula is C₁₂H₈ClF₃N₂O₂, with a molar mass of 304.65 g/mol. Predicted physicochemical properties include a density of 1.452±0.06 g/cm³, boiling point of 358.9±42.0 °C, and pKa of 9.63±0.69 .

Properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-methyl-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2O2/c1-6-10(9(19)2-3-17-6)20-11-8(13)4-7(5-18-11)12(14,15)16/h2-5H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUYAJTYYDXIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-2-methyl-4(1H)-pyridinone, also known as a pyridinone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a trifluoromethyl group, which is known to enhance the biological potency of various pharmaceuticals. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H7ClF3NO2, with a molecular weight of 288.64 g/mol. Its structure includes a pyridinone core with substituents that significantly influence its biological properties.

PropertyValue
Molecular FormulaC12H7ClF3NO2
Molecular Weight288.64 g/mol
Melting Point100-102 °C
Purity95%
CAS Number80783-47-7

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have shown that derivatives containing the trifluoromethyl group exhibit significant antimicrobial properties. The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's interaction with microbial targets, leading to increased efficacy against various pathogens, including Chlamydia .
  • Anticancer Properties : Research indicates that similar pyridinone derivatives demonstrate cytotoxic effects on various cancer cell lines. For instance, compounds with analogous structures have shown IC50 values in the micromolar range against breast (MCF7), lung (A549), and colon (HCT116) cancer cell lines . The trifluoromethyl substitution is often linked to improved bioavailability and selectivity.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways. For example, some studies suggest that related compounds inhibit kinases associated with cancer progression, although direct evidence for this specific compound remains limited .

Case Studies

Several studies have highlighted the biological activity of pyridinone derivatives similar to this compound:

  • Antichlamydial Activity : A study demonstrated that derivatives with a trifluoromethyl group showed selective activity against Chlamydia, suggesting potential for developing targeted therapies .
  • Cytotoxicity in Cancer Cells : A comparative analysis of various pyridinone derivatives revealed IC50 values ranging from 0.08 µM to 49.85 µM across different cancer cell lines, indicating substantial anticancer potential .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications on the pyridinone scaffold significantly affect biological activity:

  • Trifluoromethyl Group : Enhances lipophilicity and electron deficiency, leading to improved binding affinity to biological targets.
  • Chloro Substituents : The presence of chloro groups has been associated with increased antimicrobial and anticancer activities due to their influence on electronic properties and sterics.

Comparison with Similar Compounds

Pyridinone Derivatives

1-Methyl-3-phenyl-5-(3-(trifluoromethyl)phenyl)-4(1H)-pyridinone (Fluridone) Structure: Differs by substitution at positions 3 and 5 with phenyl and trifluoromethylphenyl groups. Use: Herbicide targeting carotenoid biosynthesis . Key Difference: Bulkier substituents increase steric hindrance, likely altering target specificity compared to the ether-linked pyridinyl group in the target compound.

1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4(1H)-pyridinone Structure: Replaces the ether linkage with an amino group. Molecular Weight: 289.64 g/mol (vs. 304.65 g/mol for the target compound). Implication: The amino group may enhance hydrogen-bonding interactions but reduce metabolic stability .

Heterocyclic Analogues

3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-6,7,8-trifluoro-4(1H)-quinolinone Structure: Quinolinone core with additional fluorine atoms. Molecular Weight: ~398.57 g/mol (C₁₅H₅ClF₆N₂O). Impact: Fluorination increases electronegativity and may improve membrane permeability .

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one Structure: Pyrimidinone core with a thioether linkage. Key Feature: Sulfur atom enhances lipophilicity but may reduce hydrolytic stability compared to the oxygen ether in the target compound .

Agrochemical Derivatives

Fluopyram (N-(2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl)-2-(trifluoromethyl)benzamide) Structure: Benzamide with a pyridinyl-ethyl side chain. Use: Broad-spectrum fungicide inhibiting mitochondrial respiration . Comparison: The amide linkage and benzamide core differentiate its mode of action from pyridinone-based compounds.

Key Trends :

  • Trifluoromethyl (CF₃) Groups : Enhance lipid solubility and resistance to oxidative metabolism across all compounds.
  • Chloro Substituents : Improve binding to hydrophobic enzyme pockets, critical in agrochemicals .
  • Ether vs. Thioether : Ether linkages (target compound) offer higher hydrolytic stability than thioethers but lower flexibility .

Structure-Activity Relationship (SAR) Insights

  • Pyridinone Core: Essential for hydrogen bonding with biological targets (e.g., enzymes in herbicide/fungicide pathways) .
  • Position 3 Substitution : The 3-chloro-5-(trifluoromethyl)pyridinyl group in the target compound optimizes steric and electronic interactions for target binding .

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